3-Ethoxy-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The ethoxy group attached to the carbazole core enhances its solubility and modifies its electronic properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-9H-carbazole typically involves the ethylation of 9H-carbazole. One common method is the reaction of 9H-carbazole with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-3-carboxylic acid.
Reduction: Reduction reactions can convert it into this compound derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carbazole-3-carboxylic acid.
Reduction: Various this compound derivatives.
Substitution: Substituted carbazole compounds with different functional groups.
Scientific Research Applications
3-Ethoxy-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have shown its potential in inhibiting cancer cell proliferation and inducing apoptosis.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, leading to reduced cancer cell proliferation and increased apoptosis . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-9H-carbazole: Similar in structure but with a methoxy group instead of an ethoxy group.
9-Ethyl-9H-carbazole-3-carbaldehyde: Another derivative with potential antitumor activity.
Uniqueness
3-Ethoxy-9H-carbazole stands out due to its unique combination of solubility and electronic properties, making it particularly suitable for applications in organic electronics and pharmaceuticals. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.
Properties
CAS No. |
246175-67-7 |
---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-ethoxy-9H-carbazole |
InChI |
InChI=1S/C14H13NO/c1-2-16-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,2H2,1H3 |
InChI Key |
MXGKPCYKCPODPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.